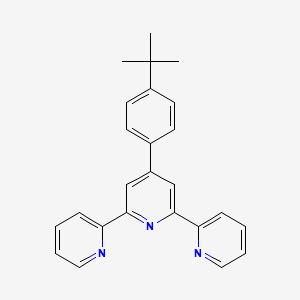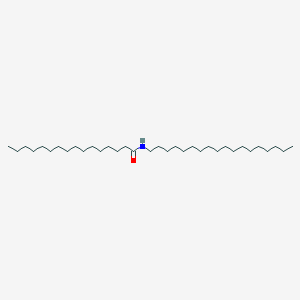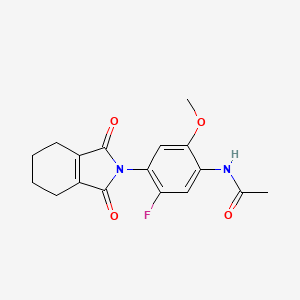![molecular formula C6H9ClHgO B14278002 Chloro[1-(oxolan-2-yl)ethenyl]mercury CAS No. 141342-25-8](/img/structure/B14278002.png)
Chloro[1-(oxolan-2-yl)ethenyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[1-(oxolan-2-yl)ethenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 1-(oxolan-2-yl)ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-(oxolan-2-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 1-(oxolan-2-yl)ethenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[1-(oxolan-2-yl)ethenyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro[1-(oxolan-2-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Chloro[1-(oxolan-2-yl)ethenyl]mercury involves its interaction with various molecular targets, including enzymes and cellular components. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the generation of reactive oxygen species (ROS), which can cause cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro[1-(oxolan-2-yl)ethenyl]lead
- Chloro[1-(oxolan-2-yl)ethenyl]tin
- Chloro[1-(oxolan-2-yl)ethenyl]zinc
Uniqueness
Chloro[1-(oxolan-2-yl)ethenyl]mercury is unique due to its specific chemical structure and the presence of a mercury atom, which imparts distinct chemical and biological properties. Compared to similar compounds containing lead, tin, or zinc, this compound exhibits different reactivity and toxicity profiles, making it a compound of particular interest in various research fields.
Propriétés
Numéro CAS |
141342-25-8 |
|---|---|
Formule moléculaire |
C6H9ClHgO |
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
chloro-[1-(oxolan-2-yl)ethenyl]mercury |
InChI |
InChI=1S/C6H9O.ClH.Hg/c1-2-6-4-3-5-7-6;;/h6H,1,3-5H2;1H;/q;;+1/p-1 |
Clé InChI |
OWHXOQLVZKSKMJ-UHFFFAOYSA-M |
SMILES canonique |
C=C(C1CCCO1)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


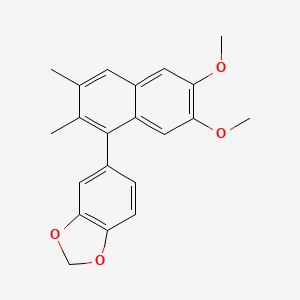
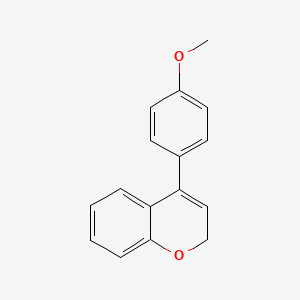
![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)


![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
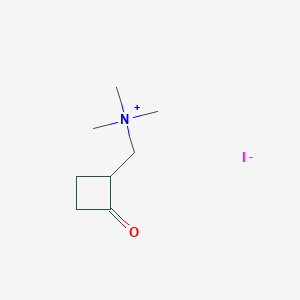
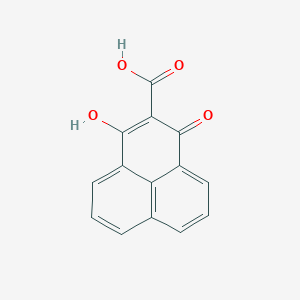
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
